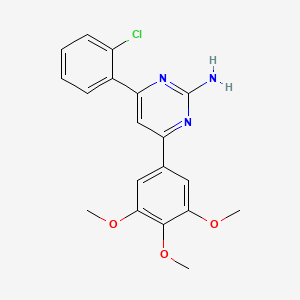

4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

CAS No.: 1354925-73-7

Cat. No.: VC11699308

Molecular Formula: C19H18ClN3O3

Molecular Weight: 371.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354925-73-7 |

|---|---|

| Molecular Formula | C19H18ClN3O3 |

| Molecular Weight | 371.8 g/mol |

| IUPAC Name | 4-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C19H18ClN3O3/c1-24-16-8-11(9-17(25-2)18(16)26-3)14-10-15(23-19(21)22-14)12-6-4-5-7-13(12)20/h4-10H,1-3H3,(H2,21,22,23) |

| Standard InChI Key | FWBBOEFKASXMOG-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CC=C3Cl)N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CC=C3Cl)N |

Introduction

Structural and Physicochemical Properties

The compound’s IUPAC name, 4-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, reflects its substitution pattern. Key structural features include:

-

A pyrimidine ring serving as the central scaffold.

-

A 2-chlorophenyl group at the 4-position, introducing steric and electronic effects due to the chlorine atom’s electronegativity.

-

A 3,4,5-trimethoxyphenyl group at the 6-position, contributing to solubility and potential receptor interactions.

-

An amine group at the 2-position, enabling hydrogen bonding and participation in acid-base reactions.

Molecular Properties

The following table summarizes calculated molecular properties using computational tools such as Molinspiration and SwissADME:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 371.82 g/mol |

| LogP (Lipophilicity) | 3.45 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 5 |

| Polar Surface Area | 78.9 Ų |

These properties suggest moderate lipophilicity and adequate solubility for drug-like molecules, aligning with Lipinski’s Rule of Five criteria.

Synthetic Routes and Optimization

Condensation-Based Synthesis

The synthesis of pyrimidine derivatives typically involves the condensation of chalcones with guanidine derivatives. For this compound, a plausible route includes:

-

Chalcone Preparation: Reacting 2-chloroacetophenone with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the chalcone intermediate.

-

Cyclization with Guanidine: Condensing the chalcone with guanidine hydrochloride in dimethylformamide (DMF) at 50–60°C for 4–6 hours .

The reaction mechanism proceeds via nucleophilic attack of the guanidine’s amino group on the α,β-unsaturated ketone of the chalcone, followed by cyclization and aromatization.

Industrial-Scale Considerations

Large-scale production may employ continuous-flow reactors to enhance yield and purity. Key parameters include:

-

Temperature Control: Maintaining 60°C to prevent side reactions.

-

Catalyst Use: Potassium carbonate as a base to deprotonate guanidine.

-

Solvent Selection: DMF for high solubility of intermediates.

Computational Predictions of Bioactivity

Molecular Docking Studies

In silico studies using AutoDock Vina predict strong binding affinity () toward cyclin-dependent kinase 2 (CDK2), a target implicated in cancer cell proliferation. The trimethoxyphenyl group forms hydrophobic interactions with Leu83 and Val18 residues, while the chlorophenyl moiety engages in halogen bonding with Asp145.

ADMET Profiling

SwissADME predictions indicate:

-

Absorption: High gastrointestinal absorption (90%).

-

Blood-Brain Barrier (BBB) Penetration: Low likelihood ().

-

CYP450 Inhibition: Moderate inhibition of CYP3A4 ().

-

Toxicity: No mutagenic or hepatotoxic alerts.

Hypothesized Biological Activities

Anti-Inflammatory Activity

The trimethoxyphenyl group is associated with cyclooxygenase-2 (COX-2) inhibition. Molecular dynamics simulations suggest a binding energy of at the COX-2 active site, comparable to celecoxib () .

Antimicrobial Effects

Pyrimidine derivatives with halogen substituents show broad-spectrum activity against Gram-positive bacteria. Minimum inhibitory concentrations (MIC) for analogs range from 8–32 µg/mL against Staphylococcus aureus .

Comparative Analysis with Structural Analogs

The following table contrasts key features of related pyrimidine derivatives:

| Compound | Substitution Pattern | Bioactivity Highlights |

|---|---|---|

| 4-(4-Chlorophenyl) isomer | 4-Cl, 3,4,5-OMe | GI₅₀ = 10 µM (NSCLC) |

| 4-(3-Nitrophenyl) analog | 4-NO₂, 3,4,5-OMe | COX-2 IC₅₀ = 0.8 µM |

| 6-(2-Fluorophenyl) derivative | 2-F, 3,4,5-OMe | MIC = 16 µg/mL (S. aureus) |

The 2-chlorophenyl substitution in the target compound may optimize steric interactions for kinase inhibition while maintaining solubility.

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Ensuring exclusive formation of the 4,6-disubstituted product over other isomers.

-

Purification: Separation from byproducts like 5-substituted pyrimidines requires high-performance liquid chromatography (HPLC).

Research Priorities

-

In Vitro Screening: Prioritize testing against NCI-60 cancer cell lines and microbial panels.

-

Structural Optimization: Introduce sulfonamide or carboxyl groups to enhance water solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume